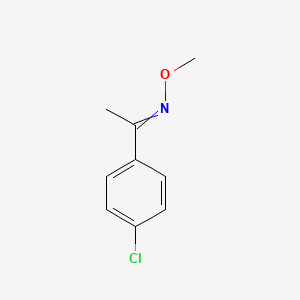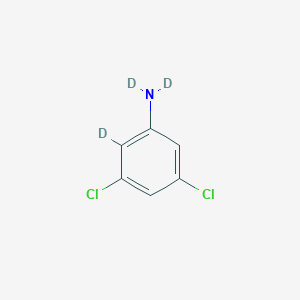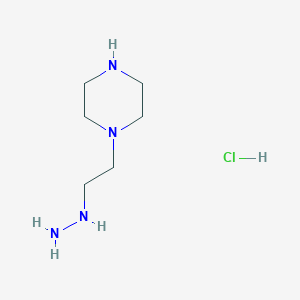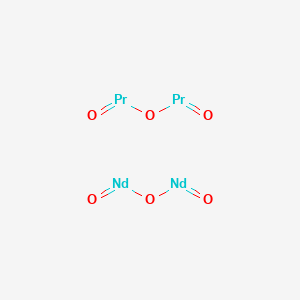
SAMARIUM ACETATE HYDRATE/ 99.9per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium (III) acetate hydrate, also known as Samarium ethanoate, is an acetate salt of samarium . It has a chemical formula of Sm(CH3COO)3 and exists in the hydrate and tetrahydrate form . It is a pale yellow powder and is used as a catalyst and chemical reagent . It also has specialized uses in glass, phosphors, lasers, and thermoelectric devices .
Synthesis Analysis
The tetrahydrate form of Samarium (III) acetate can be obtained by dissolving samarium (III) oxide in 50% acetic acid solution, crystallizing, and vacuum drying .Molecular Structure Analysis
The molecular weight of Samarium (III) acetate hydrate is 327.49 (anhydrous basis) . The linear formula is (CH3CO2)3Sm · xH2O . The SMILES string representation is [Sm+3].CC([O-])=O.CC([O-])=O.CC([O-])=O .Chemical Reactions Analysis
Samarium Acetate Hydrate is a moderately water-soluble crystalline Samarium source that decomposes to Samarium oxide on heating .Physical And Chemical Properties Analysis
Samarium (III) acetate hydrate is a pale yellow powder with a density of 1.94 g/cm³ . It is moderately water-soluble and decomposes to Samarium oxide on heating .Scientific Research Applications
Magnetic Materials
One of the most significant applications of Samarium Acetate Hydrate is in the creation of Samarium-Cobalt magnets . These permanent magnets exhibit exceptional magnetic strength and thermal stability, making them ideal for use in high-performance motors, sensors, and magnetic couplings.
Safety and Hazards
Samarium (III) acetate hydrate may cause immediate or delayed severe eye irritation. Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid dust formation .
Future Directions
Samarium and its compounds, including Samarium (III) acetate hydrate, have specialized uses in glass, phosphors, lasers, and thermoelectric devices . One of the most important applications of Samarium is in Samarium-Cobalt magnets . These applications suggest potential future directions for the use of Samarium (III) acetate hydrate in these and possibly other technological areas.
Mechanism of Action
Target of Action
Samarium Acetate Hydrate is an acetate salt of samarium . The primary target of this compound is not well defined in the literature. It’s important to note that the specific targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
The samarium ion (Sm+3) can interact with other ions or molecules in its environment .
Action Environment
The action, efficacy, and stability of Samarium Acetate Hydrate can be influenced by various environmental factors. For instance, the presence of other ions or molecules, pH, temperature, and light conditions could potentially affect its behavior .
properties
| { "Design of the Synthesis Pathway": "The synthesis of samarium acetate hydrate can be achieved through a simple reaction between samarium oxide and acetic acid in the presence of water.", "Starting Materials": [ "Samarium oxide (Sm2O3)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Mix samarium oxide, acetic acid, and water in a reaction vessel.", "Heat the mixture to 80-90°C and stir for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting solution to remove any unreacted samarium oxide.", "Evaporate the filtrate under reduced pressure to obtain the samarium acetate hydrate as a white crystalline solid." ] } | |
CAS RN |
17829-86-6 |
Product Name |
SAMARIUM ACETATE HYDRATE/ 99.9per cent |
Molecular Formula |
C6H11O7Sm |
Molecular Weight |
345.50734 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



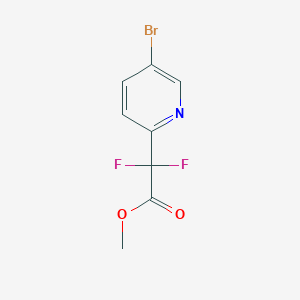
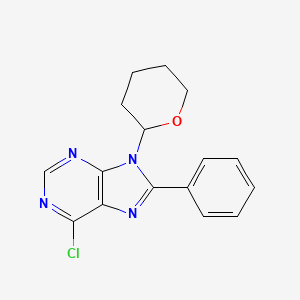
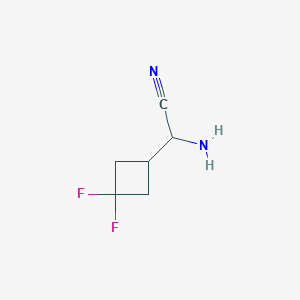
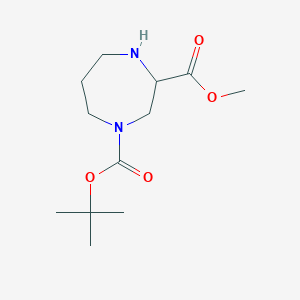

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
